molecular formula C24H18O2S2 B12524863 4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) CAS No. 671774-18-8

4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol)

Cat. No.: B12524863
CAS No.: 671774-18-8
M. Wt: 402.5 g/mol
InChI Key: KNCMYBHHUZYQON-UHFFFAOYSA-N
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Description

4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) is an organic compound characterized by its unique structure, which includes two benzene rings connected by a 2,5-dimethoxy-1,4-phenylene core through ethyne linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) typically involves a multi-step process. One common method includes the following steps:

    Formation of the Core Structure: The 2,5-dimethoxy-1,4-phenylene core is synthesized through a series of reactions starting from commercially available precursors.

    Introduction of Ethyne Linkages: The ethyne linkages are introduced via Sonogashira coupling reactions, which involve the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Attachment of Benzene Rings: The final step involves the attachment of benzene rings to the ethyne linkages, often through further coupling reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) can undergo various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to modify the ethyne linkages or the aromatic rings.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Formation of reduced aromatic compounds.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) has several scientific research applications:

    Materials Science: Used in the development of organic semiconductors and conductive polymers.

    Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Biological Studies: Investigated for its potential as a bioactive compound in medicinal chemistry.

    Industrial Applications: Utilized in the synthesis of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) involves its interaction with molecular targets through its thiol groups and aromatic rings. The ethyne linkages provide rigidity and planarity to the molecule, enhancing its electronic properties. The compound can interact with various pathways, including electron transport and redox reactions, making it suitable for applications in organic electronics and materials science.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzaldehyde
  • 4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid

Uniqueness

4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) is unique due to its thiol groups, which provide additional reactivity and potential for forming disulfide bonds. This distinguishes it from similar compounds that may lack these functional groups, thereby expanding its range of applications in various fields.

Properties

CAS No.

671774-18-8

Molecular Formula

C24H18O2S2

Molecular Weight

402.5 g/mol

IUPAC Name

4-[2-[2,5-dimethoxy-4-[2-(4-sulfanylphenyl)ethynyl]phenyl]ethynyl]benzenethiol

InChI

InChI=1S/C24H18O2S2/c1-25-23-15-20(10-4-18-7-13-22(28)14-8-18)24(26-2)16-19(23)9-3-17-5-11-21(27)12-6-17/h5-8,11-16,27-28H,1-2H3

InChI Key

KNCMYBHHUZYQON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C#CC2=CC=C(C=C2)S)OC)C#CC3=CC=C(C=C3)S

Origin of Product

United States

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